molecular formula C4H6O3 B8274460 Hydroxymethyl acrylate CAS No. 15731-80-3

Hydroxymethyl acrylate

Cat. No.: B8274460
CAS No.: 15731-80-3
M. Wt: 102.09 g/mol
InChI Key: GJIDOLBZYSCZRX-UHFFFAOYSA-N
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Description

Hydroxymethyl acrylate (chemical name: 2-(hydroxymethyl)acrylic acid ester) is a derivative of acrylic acid featuring a hydroxymethyl (-CH₂OH) group attached to the α-carbon of the acrylate moiety. Its structure combines the reactivity of the acrylate double bond with the hydroxyl group's polarity, enabling diverse applications in polymer chemistry, drug design, and material science.

Properties

CAS No.

15731-80-3

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

hydroxymethyl prop-2-enoate

InChI

InChI=1S/C4H6O3/c1-2-4(6)7-3-5/h2,5H,1,3H2

InChI Key

GJIDOLBZYSCZRX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCO

Related CAS

62487-95-0

Origin of Product

United States

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₈O₃ (ethyl ester form, as in Ethyl α-(hydroxymethyl)acrylate) .
  • Synthesis : Prepared via the Baylis-Hillman reaction using formaldehyde and acrylates, often catalyzed by tertiary amines or phosphines .
  • Applications: Anticancer Agents: Derivatives like α-hydroxymethylated conjugated nitroalkenes inhibit microtubule polymerization, showing IC₅₀ values of 4–10 µM in cancer cell lines . Antitrypanosomal Activity: 2-(Hydroxymethyl)acrylate-containing sesquiterpene lactones (STLs) exhibit potent activity against Trypanosoma brucei (IC₅₀: 0.3–0.6 µM) with high selectivity indices (>20) . Polymer Chemistry: Serves as a monomer for synthesizing biodegradable polyurethanes and self-healing materials due to its dual functional groups .

Comparison with Similar Compounds

Hydroxymethyl acrylate belongs to a broader class of hydroxyl-functionalized acrylates. Below is a comparative analysis with structurally related compounds:

2-Hydroxyethyl Acrylate

  • Structure : Features a hydroxyethyl (-CH₂CH₂OH) group.
  • Key Differences: Reactivity: The longer ethyl chain reduces steric hindrance, enhancing copolymerization rates with styrene and acrylonitrile compared to this compound . Safety: Classified as corrosive (UN 2927), requiring stringent handling protocols (e.g., hydroquinone stabilizers to prevent polymerization) . Applications: Primarily used in UV-curable coatings and adhesives, lacking the antitrypanosomal activity observed in this compound derivatives .

Hydroxyethyl Methacrylate (HEMA)

  • Structure : Methacrylate backbone with a hydroxyethyl group.
  • Key Differences: Polymer Properties: HEMA-based polymers exhibit higher glass transition temperatures (Tg: ~55°C) due to the methyl group’s rigidity, unlike the more flexible this compound copolymers .

4-Hydroxybutyl Acrylate

  • Structure : Four-carbon chain terminating in a hydroxyl group.
  • Key Differences: Solubility: Increased hydrophobicity improves compatibility with non-polar monomers like butadiene . Thermal Stability: Higher decomposition temperature (∼260°C) compared to this compound (∼200°C) .

N-(Hydroxymethyl)acrylamide

  • Structure : Hydroxymethyl group attached to the acrylamide nitrogen.
  • Crosslinking Efficiency: Forms more stable networks in hydrogels due to the amide group’s hydrogen-bonding capacity .

Comparative Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Group Primary Applications
This compound 130.12 (ethyl ester) ~255 (est.) -CH₂OH Antiparasitic drugs, polymers
2-Hydroxyethyl acrylate 144.17 255–260 -CH₂CH₂OH Adhesives, coatings
Hydroxyethyl methacrylate 130.14 250–260 -CH₂CH₂OH (methacrylate) Biomedical polymers
4-Hydroxybutyl acrylate 158.20 260–265 -(CH₂)₄OH Elastomers, coatings

Q & A

Q. What are the recommended spectroscopic methods to confirm the structural integrity of hydroxymethyl acrylate derivatives, and how should data be interpreted?

  • Methodological Answer : Infrared (IR) spectroscopy is critical for identifying functional groups. For methyl 2-(hydroxymethyl) acrylate, key IR peaks include 340 cm⁻¹ (C-O stretch), 1718 cm⁻¹ (C=O ester), and 1631 cm⁻¹ (C=C stretch) . Nuclear Magnetic Resonance (NMR) further validates structure: 1^1H NMR should show vinyl protons (δ ~5.8–6.5 ppm) and hydroxyl protons (δ ~1.5–2.5 ppm, broad). Cross-check observed data against computational simulations (e.g., DFT) to resolve ambiguities.

Q. What precautions are essential for handling this compound derivatives to prevent undesired polymerization or degradation?

  • Methodological Answer : Stabilizers like 4-methoxyphenol (200–300 ppm) are required to inhibit radical polymerization . Storage should be in opaque, airtight containers under inert gas (N₂/Ar) at ≤4°C. Avoid contact with oxidizing agents, amines, or strong acids/bases to prevent exothermic reactions . Always use closed systems and local exhaust ventilation during synthesis .

Advanced Research Questions

Q. How can copolymerization ratios of this compound with methacrylic acid or acrylamide be optimized to tailor hydrogel swelling behavior?

  • Methodological Answer : Use free-radical polymerization with varying monomer feed ratios (e.g., 10–50 mol% this compound). Monitor conversion via gravimetry or FTIR. Swelling studies in PBS (pH 7.4) reveal crosslink density dependencies. Higher hydroxymethyl content increases hydrophilicity but may reduce mechanical strength. Rheological testing (e.g., strain sweeps) quantifies viscoelasticity .

Q. How do researchers resolve discrepancies in reported physical properties (e.g., boiling points, spectral data) of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from impurities or varying measurement conditions. For example, methyl 2-(hydroxymethyl) acrylate’s boiling point (97–98°C) may differ due to stabilizers or vacuum distillation protocols. Validate purity via GC-MS or HPLC. Cross-reference spectral data with high-purity commercial standards and adjust for solvent effects in NMR.

Q. What computational methods are effective for predicting the reactivity of this compound in radical polymerization systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model propagation kinetics. Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-rich vinyl group reactivity. Compare activation energies of propagation vs. termination steps. Validate with experimental kinetic data (e.g., PLP-SEC) .

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